mGAT-IN-1

GABA transporter mGAT3 inhibitor analgesia

mGAT-IN-1 (compound 28) is a non-selective GABA transporter inhibitor blocking all four murine GAT subtypes (mGAT1–4; pIC50 5.06–5.61). Unlike tiagabine, its broad-spectrum profile enables holistic assessment of GABAergic tone in electrophysiology, neurotransmitter release, and [³H]GABA uptake assays. As the Zaręba et al. reference compound, it provides a validated benchmark (mGAT3 IC50 = 2.5 μM) for SAR studies and novel inhibitor screening. Procure for reproducible, cross-study comparable results.

Molecular Formula C28H34ClN3O2S2
Molecular Weight 544.2 g/mol
Cat. No. B12412644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemGAT-IN-1
Molecular FormulaC28H34ClN3O2S2
Molecular Weight544.2 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C(=CCCN(C)C(CCNC(=O)C)C(=O)NCC2=CC=CC=C2Cl)C3=C(C=CS3)C
InChIInChI=1S/C28H34ClN3O2S2/c1-19-12-16-35-26(19)23(27-20(2)13-17-36-27)9-7-15-32(4)25(11-14-30-21(3)33)28(34)31-18-22-8-5-6-10-24(22)29/h5-6,8-10,12-13,16-17,25H,7,11,14-15,18H2,1-4H3,(H,30,33)(H,31,34)
InChIKeyBYIMWNNOGMXRCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





mGAT-IN-1: Non-Selective GABA Transporter Inhibitor for Neurological and Pain Research


mGAT-IN-1, also designated as compound 28, is a small molecule characterized as a potent, non-selective inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs) [1]. It is chemically defined by the molecular formula C28H34ClN3O2S2 and a molecular weight of 544.17 g/mol [1]. The compound exhibits its primary pharmacological effect by inhibiting the reuptake of GABA, a major inhibitory neurotransmitter, across all four murine plasma membrane GAT subtypes (mGAT1-4) [1]. Its profile is distinguished by a pronounced inhibitory potency toward the mGAT3 subtype [1].

mGAT-IN-1: Why Interchanging GABA Transporter Inhibitors Compromises Experimental Integrity


Generic substitution among GABA transporter (GAT) inhibitors is scientifically unsound due to the distinct subtype selectivity profiles of different compounds, which directly impact their functional outcomes in neurophysiological and behavioral assays. mGAT-IN-1 is a non-selective inhibitor with a specific potency fingerprint across the four murine GAT subtypes (mGAT1-4) [1]. Substituting mGAT-IN-1 with a highly selective inhibitor, such as tiagabine (a selective mGAT1 inhibitor), would produce a completely different pharmacological effect by primarily modulating a single transporter subtype [2]. Even among other non-selective or mGAT3/4-preferring inhibitors described in the same study, the exact pIC50 values and rank-order of potency differ significantly [1]. Therefore, using an unverified alternative invalidates the comparison of results and can lead to erroneous conclusions about the role of GABAergic tone in the system under investigation.

mGAT-IN-1: Quantitative Comparative Evidence Against Closest Analogs


mGAT-IN-1 Potency at mGAT3: A Head-to-Head Comparison with Parent Compounds

mGAT-IN-1 (compound 28) demonstrates superior inhibitory potency at the mGAT3 transporter compared to the parent compounds (8 and 9) from which it was derived. It exhibits a pIC50 of 5.61 ± 0.07 (IC50 = 2.5 μM) for mGAT3 [1]. This is a quantifiable improvement over parent compound 9, which showed a pIC50 of 5.14 ± 0.10 for the same target [1], and parent compound 8, which preferentially inhibited mGAT2 with a pIC50 of 5.19 ± 0.01 [1].

GABA transporter mGAT3 inhibitor analgesia

mGAT-IN-1 Selectivity Profile: Quantified Potency Across All Four Murine GAT Subtypes

mGAT-IN-1 is a non-selective inhibitor with a defined potency fingerprint across the four mouse GABA transporter subtypes (mGAT1-4). Its pIC50 values are as follows: 5.06 ± 0.02 for mGAT1, 5.35 ± 0.08 for mGAT2, 5.61 ± 0.07 for mGAT3, and 5.21 ± 0.05 for mGAT4 [1]. This demonstrates a preference for mGAT3 and mGAT2 over mGAT1 and mGAT4. In contrast, a highly selective inhibitor like tiagabine has a pIC50 of approximately 7.4 for mGAT1 and shows negligible inhibition at mGAT3/4 [2].

GAT subtype selectivity pharmacological tool neuropharmacology

mGAT-IN-1 as a Benchmark Compound in the Development of Analgesic Agents

mGAT-IN-1 serves as a critical benchmark compound in the discovery of novel analgesics. While mGAT-IN-1 itself was not advanced to in vivo pain models, its identification was pivotal. The study highlights that the search for non-selective GAT inhibitors with high mGAT3 potency led to the discovery of mGAT-IN-1 [1]. Subsequently, two other analogs from the same series (compounds 19b and 31c), which shared structural and pharmacological features with mGAT-IN-1, demonstrated statistically significant antiallodynic activity in mouse models of diabetic and chemotherapy-induced neuropathic pain [1]. This contrasts with earlier, less potent mGAT3/4 inhibitors which may lack the required in vivo efficacy.

analgesic neuropathic pain in vivo efficacy

mGAT-IN-1: Recommended Research Applications Based on Quantitative Evidence


Investigating the Synergistic Role of Multiple GAT Subtypes in Neurophysiology

mGAT-IN-1's non-selective profile (pIC50 of 5.06-5.61 across mGAT1-4) [1] makes it an ideal tool for dissecting the combined contributions of GABA transporters to inhibitory tone. Use it in electrophysiology experiments (e.g., patch-clamp in brain slices) or neurotransmitter release assays to observe the functional consequences of broad-spectrum GAT inhibition, a scenario not achievable with highly selective inhibitors like tiagabine.

A Benchmark for Structure-Activity Relationship (SAR) Studies in Analgesic Development

Utilize mGAT-IN-1 as a key reference standard when designing and testing new GABA uptake inhibitors. Its well-defined in vitro potency profile (IC50 = 2.5 μM at mGAT3) [1] provides a crucial data point for comparing the efficacy of novel compounds. This allows for rigorous SAR analysis and the identification of chemical modifications that enhance either potency or subtype selectivity, as demonstrated in the original discovery paper [1].

Positive Control for In Vitro GABA Uptake Assays

Given its fully characterized inhibitory activity across all four murine GAT subtypes expressed in HEK-293 cells [1], mGAT-IN-1 serves as a robust positive control in functional [³H]GABA uptake assays. Its use ensures assay validity and provides a quantitative baseline (pIC50 values ranging from 5.06 to 5.61) [1] against which the potency of test articles can be accurately measured.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for mGAT-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.